2-Pyridin-4-yl-1,3-benzothiazole

Descripción general

Descripción

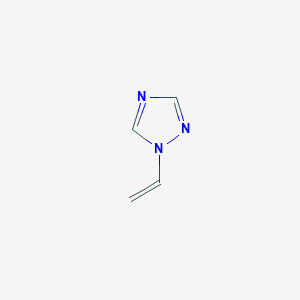

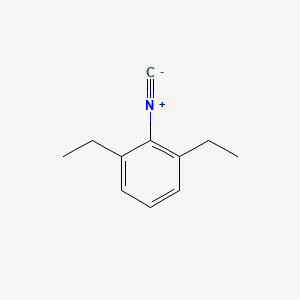

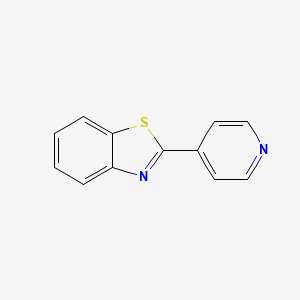

2-Pyridin-4-yl-1,3-benzothiazole is a member of benzothiazoles . It has a molecular formula of C12H8N2S and a molecular weight of 212.27 . The compound is characterized by a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of 2-Pyridin-4-yl-1,3-benzothiazole and its derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For instance, Sahoo and co-workers synthesized a variety of new analogues by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .Molecular Structure Analysis

The molecular structure of 2-Pyridin-4-yl-1,3-benzothiazole is characterized by a benzene ring fused to a thiazole ring . The InChI key for this compound is PDSIQRUYAXGTJG-UHFFFAOYSA-N .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H8N2S and a molecular weight of 212.27 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Chemistry and Properties

2-Pyridin-4-yl-1,3-benzothiazole and its derivatives have been explored for their diverse chemical properties. Boča et al. (2011) reviewed the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), focusing on their preparation procedures, properties, and complex compounds formed with these ligands. They highlighted significant properties like spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Synthesis and Biological Activity

New derivatives of 2-Pyridin-4-yl-1,3-benzothiazole have been synthesized for microbial studies. Patel and Agravat (2007) described the synthesis of various benzothiazole derivatives and their antibacterial and antifungal activities. This study indicates potential applications in developing antimicrobial agents (Patel & Agravat, 2007).

Bhoi et al. (2016) conducted a microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. They highlighted its importance in the synthesis of diverse poly-functionalized tri-heterocyclic benzothiazole derivatives with potential applications in antibacterial, antioxidant, and antitubercular activities (Bhoi, Borad, Pithawala, & Patel, 2016).

Luminescence and Magnetic Behavior

The luminescence and single-molecule-magnet behavior in lanthanide coordination complexes involving benzothiazole-based ligands were studied by Kishi et al. (2018). They reported on the synthesis of new coordination complexes with distinctive properties like luminescence and magnetism, suggesting potential applications in materials science (Kishi et al., 2018).

Complexation with Metal Ions

Matczak-Jon et al. (2010) studied the complexation of Zn(II), Mg(II), and Ca(II) by derivatives of 2-Pyridin-4-yl-1,3-benzothiazole. They provided insights into the solution properties of these compounds and their interaction with metal ions, which could have implications in the field of coordination chemistry (Matczak-Jon, Kowalik-Jankowska, Ślepokura, Kafarski, & Rajewska, 2010).

Catalysis and Synthesis of Heterocycles

Katritzky et al. (2000) reported the use of a novel three-carbon synthon for synthesizing benzothiazoles and other heterocycles, demonstrating the versatility of 2-Pyridin-4-yl-1,3-benzothiazole derivatives in synthetic chemistry (Katritzky, Tymoshenko, Monteux, Vvedensky, Nikonov, Cooper, & Deshpande, 2000).

Mecanismo De Acción

While the specific mechanism of action for 2-Pyridin-4-yl-1,3-benzothiazole is not mentioned in the search results, benzothiazole derivatives have shown a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities .

Direcciones Futuras

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Propiedades

IUPAC Name |

2-pyridin-4-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSIQRUYAXGTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284727 | |

| Record name | benzothiazole, 2-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-4-yl-1,3-benzothiazole | |

CAS RN |

2295-38-7 | |

| Record name | 2-(4-Pyridinyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 38712 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000736984 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzothiazole, 2-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.